Comparative Vasorelaxant Potency: Structural Specificity in the Pyridazine Class
While direct vasorelaxant data for 3-hydrazino-5-phenylpyridazine is not available, the profound impact of its specific structural features is evident from comparative studies on closely related pyridazine analogs. The phenyl substitution pattern, in particular, is a critical driver of potency, as seen with highly optimized 6-(4-substitutedphenyl)-3-pyridazinone derivatives which achieve EC50 values as low as 0.02916 µM, vastly outperforming the standard vasodilator hydralazine (EC50 = 18.21 µM) [1]. Conversely, a different set of 6-phenyl-3-pyridazinone analogs showed a much wider and generally less potent range of activity (EC50 = 0.339–114.300 µM), further underscoring that activity is exquisitely sensitive to the precise molecular architecture [2]. 3-Hydrazino-5-phenylpyridazine, possessing an unsubstituted phenyl ring and a 3-hydrazino group, represents a specific and distinct starting point within this pharmacophore space.
| Evidence Dimension | In vitro vasorelaxant activity (EC50) |
|---|---|
| Target Compound Data | Data not available for 3-hydrazino-5-phenylpyridazine. |
| Comparator Or Baseline | Hydralazine: EC50 = 18.21 µM (range: 18.21-30.1 µM). 6-(4-Substitutedphenyl)-3-pyridazinones: EC50 = 0.02916–1.907 µM. 6-Phenyl-3-pyridazinone analogs: EC50 = 0.339–114.300 µM. |
| Quantified Difference | N/A for target compound. Potency variation among analogs: >625-fold difference between the most potent analog (EC50 = 0.02916 µM) and hydralazine (EC50 = 18.21 µM). |
| Conditions | In vitro vasorelaxant assays on isolated rat aortic rings pre-contracted with KCl. |
Why This Matters
This class-level evidence confirms that minor structural modifications to the pyridazine core lead to orders-of-magnitude differences in biological potency, justifying the procurement of this specific building block for structure-activity relationship (SAR) studies and lead optimization.
- [1] Aziz, M. W., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Scientific Reports, 14, 29514. View Source
- [2] Allam, H. A., Kamel, A. A., El-Daly, M., & George, R. F. (2020). Synthesis and vasodilator activity of some pyridazin-3(2H)-one based compounds. Future Medicinal Chemistry, 12(1), 37-50. View Source
